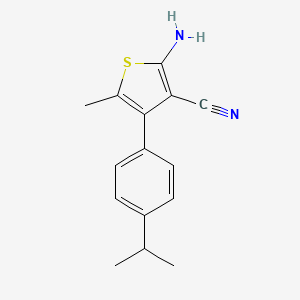

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile

Descripción general

Descripción

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, an isopropylphenyl group, a methyl group, and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 4-isopropylbenzaldehyde, the synthesis may proceed through a series of steps including nitrile formation, thiophene ring construction, and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of efficient catalysts, and green chemistry principles are often employed to scale up the production while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The amino group and other substituents on the thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-amino thiophenes exhibit significant anticancer properties. Studies have shown that compounds similar to 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of experiments revealed that certain derivatives possess activity against various bacterial strains, suggesting potential for development into new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Material Science

Polymer Additives

In material science, 2-amino thiophenes are explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of such compounds can improve the resistance of polymers to degradation under heat and UV exposure .

Conductive Polymers

The compound's unique electronic properties make it a candidate for use in the development of conductive polymers. These materials are vital for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that incorporating thiophene derivatives can enhance the conductivity and stability of these polymers .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in synthesizing more complex molecules. This application is particularly relevant in the pharmaceutical industry, where it can be utilized to create novel drug candidates .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in various chemical reactions, including cross-coupling reactions and cyclization processes. Its catalytic efficiency is attributed to the presence of the thiophene ring, which can stabilize reactive intermediates during chemical transformations .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| "Anticancer Activity of Thiophene Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell growth through apoptosis induction. |

| "Antimicrobial Properties of 2-Amino Thiophenes" | Medicinal Chemistry | Identified effective antibacterial activity against multiple strains. |

| "Enhancement of Polymer Properties with Thiophene Additives" | Material Science | Improved thermal stability and mechanical strength in polymer matrices. |

| "Conductive Polymers Derived from Thiophene Compounds" | Material Science | Enhanced conductivity and stability for use in OLEDs and OPVs. |

| "Synthetic Applications of 2-Amino Thiophenes" | Organic Synthesis | Versatile building block for complex molecule synthesis; effective catalyst in reactions. |

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

- 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carbonitrile

- 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile

Uniqueness

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the isopropylphenyl group may impart distinct steric and electronic properties, differentiating it from similar compounds.

Actividad Biológica

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile (CAS No. 519016-80-9) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of an amino group, a carbonitrile group, and an isopropyl-substituted phenyl ring, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

- Molecular Formula : C15H16N2S

- Molecular Weight : 256.37 g/mol

- Structural Features : The compound features a thiophene ring which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug | MIC of Reference Drug |

|---|---|---|---|

| Staphylococcus aureus | 0.015 µM | Amoxicillin | 0.010 µM |

| Escherichia coli | 0.013 µM | Ciprofloxacin | 0.002 µM |

| Pseudomonas aeruginosa | 0.020 µM | Gentamicin | 0.005 µM |

These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. The following table presents the IC50 values observed:

| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |

|---|---|---|---|

| MCF7 (Breast Cancer) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |

| HT29 (Colorectal Cancer) | 1.800 ± 0.150 | Doxorubicin | 3.964 ± 0.360 |

| A2780 (Ovarian Cancer) | 2.500 ± 0.300 | Doxorubicin | 3.964 ± 0.360 |

The cytotoxicity profile indicates that this compound has a potent effect on cancer cells, with lower IC50 values than Doxorubicin in some cases, highlighting its potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells.

- Induction of Apoptosis : Studies suggest that thiophene derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with promising results in inhibiting biofilm formation.

- Cytotoxicity Against Cancer Cell Lines : In a preclinical evaluation, compounds structurally related to this thiophene derivative showed selective cytotoxicity against various human cancer cell lines while sparing normal cells, indicating a favorable safety profile .

Propiedades

IUPAC Name |

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)18-15(17)13(14)8-16/h4-7,9H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIELXFAAYLXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350056 | |

| Record name | 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-80-9 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-5-methyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.